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AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2

Cat. No.: B3029889
CAS No.: 819048-44-7
M. Wt: 1177.4 g/mol
InChI Key: ZUGUOZWTPYJYJW-ZSTGMXRXSA-N
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Description

Overview of Melanocortin Receptors (MCRs) and Their Physiological Relevance

At the core of the melanocortin system are five distinct G protein-coupled receptors, designated MC1R through MC5R. frontiersin.orgumich.edu These receptors are distributed in various tissues throughout the body, which accounts for their wide-ranging physiological effects. frontiersin.orgnih.gov

MC1R: Primarily found in melanocytes in the skin and hair follicles, its activation is key to producing the brown/black pigment eumelanin, which offers protection from UV radiation. frontiersin.orgyoutube.com It is also expressed in various immune cells, suggesting a role in inflammation. wikipedia.orgnih.gov

MC2R: Located in the adrenal cortex, this receptor is unique in that it is exclusively activated by adrenocorticotropic hormone (ACTH) to stimulate the production of steroid hormones like cortisol. wikipedia.orgbachem.com

MC3R and MC4R: These receptors are predominantly expressed in the brain, particularly in regions like the hypothalamus, and are central to regulating energy homeostasis, including food intake and energy expenditure. frontiersin.orgwikipedia.org MC4R, in particular, has been a major focus of research into obesity and eating disorders. nih.gov

MC5R: This receptor is found in exocrine glands, which are glands that produce and secrete substances onto an epithelial surface by way of a duct. Its activation is linked to the regulation of glandular secretions. oup.com

The distinct tissue distribution and functions of these receptors make them attractive targets for therapeutic research.

Table 1: Overview of Melanocortin Receptors and Their Primary Functions

ReceptorPrimary Location(s)Key Physiological Function(s)
MC1RSkin (Melanocytes), Immune CellsPigmentation (eumelanin production), Anti-inflammatory responses
MC2RAdrenal CortexSteroidogenesis (cortisol production)
MC3RBrain (CNS), PeripheryEnergy homeostasis, Inflammation
MC4RBrain (CNS)Energy homeostasis, Feeding behavior, Sexual function
MC5RExocrine GlandsRegulation of glandular secretions

The Role of Endogenous Melanocortin Peptides

The melanocortin receptors are naturally activated by a group of peptide hormones derived from a larger precursor protein called pro-opiomelanocortin (POMC). wikipedia.orgbachem.com The processing of POMC is tissue-specific and results in several active peptides, including: bachem.com

α-Melanocyte-Stimulating Hormone (α-MSH): One of the most studied melanocortins, α-MSH is a potent agonist at MC1R, MC3R, MC4R, and MC5R. It contains the core amino acid sequence His-Phe-Arg-Trp, which is crucial for receptor binding and activation. nih.govresearchgate.net

β-MSH and γ-MSH: These peptides also activate melanocortin receptors, though they can exhibit different affinities and potencies compared to α-MSH. For instance, γ-MSH shows a higher affinity for the MC3R than other MCRs. nih.gov

Adrenocorticotropic Hormone (ACTH): While it is the primary physiological ligand for MC2R, ACTH can also activate other melanocortin receptors. bachem.com

In addition to these agonists, the system is also regulated by endogenous antagonists, namely the agouti-signaling protein (ASIP) and the agouti-related protein (AgRP). bachem.com AgRP, in particular, is a powerful antagonist of MC3R and MC4R in the brain and plays a critical role in stimulating food intake. bachem.com This balance between endogenous agonists and antagonists allows for precise control over the physiological processes governed by the melanocortin system. frontiersin.org

Historical Development of Synthetic Melanocortin Receptor Ligands

Research into the melanocortin system spurred the development of synthetic ligands to probe receptor function and explore therapeutic potential. Early efforts focused on modifying the structure of the natural peptide α-MSH to enhance its potency and stability. nih.gov

A significant breakthrough was the creation of [Nle4, D-Phe7]-α-MSH (NDP-MSH), a synthetic analogue with much higher potency and a longer duration of action than its natural counterpart. nih.gov Further research led to the development of cyclic peptide analogues to create more conformationally constrained and potent molecules. nih.gov One of the most notable outcomes of this line of research was the synthesis of MT-II (Melanotan II), a potent, non-selective agonist for MC1R, MC3R, MC4R, and MC5R. nih.govnih.gov

The development of agonists was followed by the rational design of antagonists. By making specific modifications to the structure of potent agonists, researchers could switch their activity from activating to blocking the receptors. This was a pivotal step, as it provided chemical tools to inhibit melanocortin signaling and study the consequences.

Contextualization of Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 within Melanocortin Research

The compound Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 is a product of this extensive history of synthetic peptide development. nih.govacs.org It is more commonly known in scientific literature by the designation SHU9119 . nih.govguidetoimmunopharmacology.org

SHU9119 was developed through structural modifications of the potent agonist MT-II. nih.gov A key change was the substitution of the D-Phenylalanine at position 7 with D-2-Naphthylalanine. nih.gov This modification transformed the molecule from a potent agonist into a powerful antagonist at the centrally-located MC3 and MC4 receptors, while retaining partial agonist activity at the MC5 receptor. medchemexpress.com

The creation of SHU9119 was a landmark achievement in the field. It provided researchers with a highly potent and selective tool to block the effects of endogenous melanocortins like α-MSH in the brain. oup.com By administering SHU9119 in research models, scientists could demonstrate that blocking central melanocortin signaling leads to increased food intake and body weight, solidifying the critical role of the MC3R/MC4R pathway in energy regulation. oup.commedchemexpress.com Its utility as a research tool has been instrumental in dissecting the complex roles of the melanocortin system in physiology. nih.gov

Table 2: In Vitro Activity Profile of SHU9119

ReceptorActivity TypePotency (IC50 / EC50)
MC3RAntagonist0.23 nM (IC50)
MC4RAntagonist0.06 nM (IC50)
MC5RPartial Agonist0.12 nM (EC50)

Data sourced from publicly available research findings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H72N18O11S2 B3029889 AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 CAS No. 819048-44-7

Properties

IUPAC Name

(4S)-4-[[(2R)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H72N18O11S2/c1-27(70)62-33(13-7-17-58-50(53)54)43(74)69-40(25-82)49(80)64-35(15-16-41(71)72)45(76)67-38(21-30-23-57-26-61-30)48(79)65-36(19-28-9-3-2-4-10-28)46(77)63-34(14-8-18-59-51(55)56)44(75)66-37(47(78)68-39(24-81)42(52)73)20-29-22-60-32-12-6-5-11-31(29)32/h2-6,9-12,22-23,26,33-40,60,81-82H,7-8,13-21,24-25H2,1H3,(H2,52,73)(H,57,61)(H,62,70)(H,63,77)(H,64,80)(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,74)(H,71,72)(H4,53,54,58)(H4,55,56,59)/t33-,34+,35+,36-,37+,38+,39+,40+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGUOZWTPYJYJW-ZSTGMXRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H72N18O11S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1177.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Design and Methodologies for Ac D Arg C Cys Glu His D Phe Arg Trp Cys Nh2

Retrosynthetic Considerations for Cyclic Peptides

Retrosynthetic analysis is the process of conceptually deconstructing a target molecule into simpler, readily available starting materials, which helps in designing a viable forward synthetic plan. nih.govresearchgate.net For a cyclic peptide like Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2, the key disconnection occurs at the bond that forms the ring. In this case, the macrocycle is formed by a disulfide bridge between the two cysteine residues.

The retrosynthetic approach involves:

Cyclic Peptide Disconnection : The disulfide bond (S-S) between the two cysteine residues is identified as the final bond to be formed in the synthesis. Cleaving this bond retrosynthetically yields a linear, dithiol-containing peptide precursor.

Linear Peptide Disconnection : The linear peptide is then further deconstructed one amino acid at a time, from the N-terminus to the C-terminus, which mirrors the forward direction of Solid-Phase Peptide Synthesis (SPPS). This leads back to the individual, protected amino acid building blocks and the solid support resin.

This analysis establishes that the synthesis will involve the sequential assembly of a protected linear octapeptide on a solid support, followed by cleavage from the resin, deprotection of the cysteine side chains, and subsequent oxidative cyclization to form the disulfide bridge.

Retrosynthetic Step Structure Description
Target MoleculeAc-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2The final cyclic peptide with an N-terminal acetyl group, a C-terminal amide, and a Cys-Cys disulfide bridge.
Disconnection 1 (Cyclization)Ac-D-Arg-Cys(SH)-Glu-His-D-Phe-Arg-Trp-Cys(SH)-NH2The linear peptide precursor with free thiol groups on the cysteine residues, ready for oxidation.
Disconnection 2 (SPPS)Protected Amino Acids + ResinThe individual amino acid building blocks with appropriate side-chain and α-amino protecting groups, and the solid-phase resin.

Solid-Phase Peptide Synthesis (SPPS) Techniques

SPPS is the cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains. jpt.comformulationbio.com The process involves anchoring the C-terminal amino acid to an insoluble polymer resin and then sequentially adding the subsequent amino acids. jpt.compeptide.com The solid support simplifies the entire process, as excess reagents and byproducts are easily removed by simple filtration and washing after each step, eliminating the need for complex purification of intermediates. formulationbio.com

The synthesis of the linear precursor for Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 proceeds in a C-to-N direction through repeated cycles of deprotection and coupling. bachem.com

The formation of the amide (peptide) bond between the carboxyl group of an incoming amino acid and the free amino group of the resin-bound peptide chain is not spontaneous and requires activation. iris-biotech.de Coupling reagents are used to activate the carboxylic acid, converting it into a more reactive intermediate that readily reacts with the amine to form the peptide bond. creative-peptides.com

The choice of coupling reagent is critical for ensuring high reaction yields and minimizing side reactions, particularly racemization. iris-biotech.deacs.org Common classes of coupling reagents include:

Carbodiimides : N,N'-Dicyclohexylcarbodiimide (DCC) was one of the first reagents used but can lead to side products. creative-peptides.com

Aminium/Uronium and Phosphonium Salts : Reagents such as HBTU, HATU, and PyBOP are highly efficient and are now the preferred choice in many SPPS protocols. They form stable active intermediates, leading to high coupling efficiency and reduced side reactions. iris-biotech.decreative-peptides.comacs.org

Coupling Reagent Full Name Class Key Features
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium/Uronium SaltWidely used, high coupling efficiency, forms stable intermediates. creative-peptides.com
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium/Uronium SaltHighly reactive, particularly effective for sterically hindered couplings. iris-biotech.deacs.org
PyBOP® (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltEffective for difficult couplings and helps to suppress racemization. sigmaaldrich.com
DCC N,N'-DicyclohexylcarbodiimideCarbodiimideHistorically significant, effective but can produce an insoluble urea (B33335) byproduct. creative-peptides.com

To ensure the specific, stepwise formation of the desired peptide sequence, all reactive functional groups not involved in the peptide bond formation must be temporarily blocked with protecting groups. creative-peptides.comaltabioscience.com The success of SPPS relies on an "orthogonal" protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. peptide.comiris-biotech.de

Fmoc-based chemistry is the most common strategy used today. altabioscience.com It offers the advantage of using a mild base for the removal of the temporary N-α-amino protecting group, while acid-labile groups are used for the permanent protection of amino acid side chains. altabioscience.comcreative-peptides.com

N-α-Amino Protection : The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the α-amino group of each incoming amino acid. It is stable to acids but is quantitatively removed by a weak base, typically a solution of piperidine (B6355638) in a solvent like DMF. iris-biotech.deyoutube.com

Side-Chain Protection : The reactive side chains of the amino acids in the target peptide must be protected with groups that are stable to the basic conditions of Fmoc removal but can be cleaved at the end of the synthesis, usually with a strong acid like trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de

Amino Acid Side-Chain Functionality Fmoc-Compatible Protecting Group Deprotection Condition
D-Arginine (D-Arg) Guanidinium (B1211019)Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)Strong Acid (TFA)
Cysteine (Cys) ThiolTrt (Trityl)Strong Acid (TFA) peptide.com
Glutamic Acid (Glu) Carboxylic AcidOtBu (tert-butyl ester)Strong Acid (TFA) iris-biotech.decreative-peptides.com
Histidine (His) Imidazole (B134444)Trt (Trityl)Strong Acid (TFA) peptide.com
D-Phenylalanine (D-Phe) PhenylNone RequiredN/A
Arginine (Arg) GuanidiniumPbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)Strong Acid (TFA)
Tryptophan (Trp) Indole (B1671886)Boc (tert-butyloxycarbonyl)Strong Acid (TFA) peptide.com

Cyclization Strategies

Cyclization is a key strategy to enhance the structural rigidity, stability, and biological activity of peptides. acs.orgnih.gov The constrained conformation can lead to improved receptor selectivity and resistance to degradation by proteases. acs.orgbiosyn.com

The defining structural feature of Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 is the disulfide bridge, which is a covalent bond formed between the sulfur atoms of the two cysteine residues. lifetein.com This is a common and effective method for peptide cyclization. lifetein.compeptide.com

The synthesis of the linear peptide is first completed using cysteine residues with acid-labile side-chain protecting groups like Trityl (Trt). peptide.com After the linear peptide is cleaved from the resin and all protecting groups are removed, the resulting free thiol (-SH) groups are oxidized to form the disulfide bond. This oxidation can be performed in a dilute solution to favor intramolecular cyclization over intermolecular oligomerization. acs.org Common methods for disulfide bond formation include:

Air Oxidation : Simple exposure to air in a slightly basic aqueous buffer. lifetein.com

Chemical Oxidants : Using reagents like iodine, potassium ferricyanide, or dimethyl sulfoxide (B87167) (DMSO). lifetein.comacs.org

Alternatively, disulfide bond formation can be performed while the peptide is still attached to the resin ("on-resin cyclization"), which can improve yields by minimizing intermolecular side reactions. acs.org

While the target peptide is cyclized via a disulfide bridge (a side-chain-to-side-chain cyclization), other methodologies are widely employed for different peptides. researchgate.net

Head-to-Tail Cyclization : This involves forming a standard amide bond between the N-terminal amine and the C-terminal carboxylic acid of a linear peptide. sb-peptide.comaltabioscience.com This strategy completely eliminates the termini, significantly increasing resistance to exopeptidases. nih.gov The cyclization can be challenging and is highly dependent on the peptide sequence, often requiring dilute conditions to prevent polymerization. peptide.comaltabioscience.com

Side-Chain Cyclization (Lactam Bridge) : Another common strategy is to form an amide bond between the side chains of two different amino acids. biosyn.comsb-peptide.com A frequent example is the formation of a lactam bridge between the amine side chain of a lysine (B10760008) (or ornithine) residue and the carboxylic acid side chain of an aspartic or glutamic acid residue. sb-peptide.com This method allows for precise control over the size and location of the cyclic constraint within the peptide sequence. peptide.comaltabioscience.com

Cyclization Type Bond Formed Residues Involved Key Characteristics
Disulfide Bridge Disulfide (S-S)Cysteine - CysteineCommon, achieved by oxidation of thiols, reversible under reducing conditions. lifetein.com
Head-to-Tail Amide (CO-NH)N-terminal Amine - C-terminal CarboxylCreates a fully cyclic backbone, enhances stability against exopeptidases. sb-peptide.comnih.gov
Side-Chain Lactam Amide (CO-NH)e.g., Lysine - Aspartic AcidCreates a loop within the peptide sequence, allows for varying ring sizes. sb-peptide.comaltabioscience.com

Molecular Pharmacology and Receptor Interactions of Ac D Arg C Cys Glu His D Phe Arg Trp Cys Nh2

Agonistic Activity at Melanocortin Receptors

Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 functions as a potent agonist at the melanocortin receptors (MCRs). acs.orgnih.gov Agonists are ligands that bind to a receptor and stabilize it in a particular conformation that promotes a specific cellular response. wikipedia.org The agonistic activity of this peptide has been characterized through functional assays that measure the downstream signaling events following receptor activation. acs.orgnih.gov

The potency of Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 has been quantified at the mouse melanocortin receptors (mMC1R, mMC3R, mMC4R, and mMC5R) by determining its half-maximal effective concentration (EC50). acs.orgnih.gov These values, which indicate the concentration of the ligand required to elicit 50% of the maximum biological response, are in the sub-nanomolar to nanomolar range, highlighting the compound's high potency. acs.orgnih.gov The pEC50, the negative logarithm of the EC50 value (in Molar), is also used to express potency.

The table below summarizes the EC50 and calculated pEC50 values for Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 at various melanocortin receptor subtypes. acs.orgnih.gov

Receptor SubtypeEC50 (nM)pEC50
mMC1R 0.6 ± 0.29.22
mMC3R 0.16 ± 0.059.80
mMC4R 0.048 ± 0.00910.32
mMC5R 0.05 ± 0.0110.30
Data derived from functional assays on mouse melanocortin receptors. acs.orgnih.gov

Ligand-receptor binding affinity refers to the strength of the interaction between the ligand and its receptor. wikipedia.org Studies on a series of related compounds derived from β-MSH reported that the stereochemical inversion of an extracyclic Arginine to a D-Arginine, as seen in Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2, resulted in a potent affinity for the MC4R, with a reported value of 0.55 nM. acs.orgnih.gov This high affinity contributes to the compound's potent functional activity at this receptor subtype.

Receptor Selectivity Profiling Across Melanocortin Subtypes (MC1R, MC3R, MC4R, MC5R)

While Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 is a potent agonist at all four tested melanocortin receptor subtypes, its potency varies among them, defining its selectivity profile. acs.orgnih.gov Based on the EC50 values, the compound is most potent at the mMC4R and mMC5R, with slightly lower potency at the mMC3R and the lowest potency at the mMC1R. acs.orgnih.gov

Specifically, the compound is approximately 12.5 times more potent at the mMC4R than at the mMC1R (0.048 nM vs 0.6 nM). acs.orgnih.gov Research has indicated that the D-Arg modification in this peptide increases its selectivity for the MC4R over the MC3R and MC1R. acs.orgnih.gov

Intracellular Signaling Pathways and Second Messenger Activation (e.g., Cyclic Adenosine (B11128) Monophosphate (cAMP) Accumulation Assays)

Melanocortin receptors are G protein-coupled receptors (GPCRs) that primarily signal through the adenylyl cyclase pathway, leading to the production of the second messenger cyclic adenosine monophosphate (cAMP). nih.govnih.gov The agonistic activity and potency of Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 were determined using a functional assay that measures cAMP accumulation in cells expressing the specific melanocortin receptor subtypes. acs.orgnih.gov In these assays, binding of the agonist to the receptor stimulates cAMP production, and the magnitude of this response is measured to determine the ligand's efficacy and potency. acs.orgnih.gov

Comparative Analysis with Endogenous Melanocortins and Known Synthetic Analogues (e.g., Setmelanotide, NDP-MSH, Ac-His-D-Phe-Arg-Trp-NH2)

The pharmacological profile of Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 is best understood when compared to other well-characterized melanocortin ligands. The table below presents a comparative analysis of its agonist potency (EC50) at mouse MCRs alongside the potent, non-selective synthetic analogue NDP-MSH, the core tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2, and the structurally similar approved therapeutic, Setmelanotide. acs.orgnih.gov

PeptidemMC1R EC50 (nM)mMC3R EC50 (nM)mMC4R EC50 (nM)mMC5R EC50 (nM)
Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 0.6 ± 0.20.16 ± 0.050.048 ± 0.0090.05 ± 0.01
Setmelanotide 0.5 ± 0.20.08 ± 0.030.036 ± 0.0040.08 ± 0.02
NDP-MSH 0.009 ± 0.0020.08 ± 0.010.39 ± 0.070.17 ± 0.02
Ac-His-D-Phe-Arg-Trp-NH2 4.2 ± 0.827 ± 73.9 ± 0.71.9 ± 0.2
Data derived from cAMP functional assays on mouse melanocortin receptors. acs.orgnih.gov

This comparison shows that Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 possesses a potency profile at the mMC3R, mMC4R, and mMC5R that is relatively similar to Setmelanotide. acs.orgnih.gov Both are significantly more potent than the basic tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2, demonstrating the effect of cyclization and additional residues on receptor activity. acs.orgnih.gov Compared to NDP-MSH, Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 is less potent at the mMC1R but more potent at the mMC4R. acs.orgnih.gov

Molecular Mechanisms of Receptor Agonism

The agonistic activity of Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 is rooted in its ability to effectively interact with key residues within the binding pocket of the melanocortin receptors. The mechanism is largely dictated by the conserved "His-D-Phe-Arg-Trp" sequence, which is considered the essential pharmacophore for MCR activation. nih.govnih.govmdpi.com

Aromatic and Cation-π Interactions : The aromatic side chains of the D-Phe and Trp residues are critical for high-potency binding. nih.govfrontiersin.org These residues are thought to engage in hydrophobic and cation-π interactions with aromatic residues within the receptor's transmembrane helices, which is a common feature of agonist recognition in many GPCRs. frontiersin.org Alanine scanning studies of related peptides have confirmed the importance of both the Phe and Trp positions for functional activity. nih.gov

Role of Arginine : The positively charged Arg residue in the core sequence is crucial for forming salt bridges with acidic residues (e.g., Aspartic acid) in the receptor, an interaction that is vital for both binding and signal transduction. frontiersin.org

Conformational Change : The binding of the ligand into this pocket is believed to induce or stabilize a specific conformational change in the receptor's structure. wikipedia.org This change is transmitted to the intracellular domains of the receptor, enabling it to couple with and activate the Gs protein, which in turn initiates the cAMP signaling cascade. nih.gov The cyclic structure of Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 constrains the peptide's conformation, which can pre-organize the key pharmacophore residues into an optimal orientation for receptor binding and activation, contributing to its high potency. nih.gov

Advanced Methodologies and Biophysical Characterization for Ligand Receptor Systems

In Vitro Cellular Assays for Receptor Activation and Functional Response

The functional activity of SHU-9119 has been extensively characterized through various in vitro cellular assays, typically using cell lines like HEK293 engineered to express specific melanocortin receptor subtypes. medchemexpress.com These assays measure the peptide's ability to either stimulate (agonist activity) or block (antagonist activity) receptor signaling, often by quantifying the production of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov

Research has consistently demonstrated that SHU-9119 acts as a potent antagonist at MC3R and MC4R, effectively blocking the signaling induced by endogenous agonists. tocris.com Conversely, it shows partial agonist activity at the MC5R. tocris.com The potency of these interactions is quantified by IC50 values (for antagonists) and EC50 values (for agonists), which represent the concentration of the peptide required to elicit a 50% response. For SHU-9119, these values are in the low nanomolar to sub-nanomolar range, indicating high potency. medchemexpress.comtocris.com For instance, at the mouse MC4R expressed in HEK293 cells, SHU-9119 shows no agonist activity (EC50 > 100,000 nM). medchemexpress.com

Table 1: Functional Activity of SHU-9119 at Human Melanocortin Receptors

This table summarizes the potency of SHU-9119 as measured in in vitro cellular assays. IC50 denotes the half-maximal inhibitory concentration, indicating antagonist activity. EC50 denotes the half-maximal effective concentration, indicating agonist activity.

ReceptorActivity TypePotency Value (nM)Reference
MC3RAntagonistIC50 = 0.23 medchemexpress.comtocris.com
MC4RAntagonistIC50 = 0.06 medchemexpress.comtocris.com
MC5RPartial AgonistEC50 = 0.12 tocris.com

Radioligand Binding Assays for Receptor Occupancy and Affinity

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its receptor. giffordbioscience.com These assays use a radiolabeled form of a known ligand to quantify the ability of an unlabeled compound, such as SHU-9119, to compete for binding to the receptor. The results are typically expressed as an inhibition constant (Ki) or an IC50 value, which reflects the concentration of the unlabeled ligand needed to displace 50% of the radiolabeled ligand.

Competition binding experiments have been performed on membranes from cells expressing melanocortin receptors, often using the radioligand ¹²⁵I-NDP-MSH. nih.gov These studies confirm that SHU-9119 binds to MC3R and MC4R with high affinity. nih.gov The binding affinity is a critical parameter that correlates with the peptide's functional potency. Interestingly, studies have shown that the presence of cofactors, such as calcium ions (Ca²⁺), can modulate the binding affinity of ligands at the MC4R. While Ca²⁺ dramatically increases the affinity of the endogenous agonist α-MSH, it only marginally lowers the Ki value for SHU-9119. nih.gov

Computational Chemistry and Molecular Dynamics Simulations of Peptide-Receptor Complexes

The determination of the co-crystal structure of SHU-9119 in complex with the human MC4R has been a landmark achievement, providing unprecedented atomic-level detail of their interaction. nih.govnih.gov This structural data serves as a powerful foundation for computational chemistry and molecular dynamics (MD) simulations. These computational approaches are used to model the dynamic behavior of the peptide-receptor complex, predict binding energies, and understand the molecular determinants of ligand selectivity and function. escholarship.org

Molecular docking and MD simulations based on the crystal structure have helped to explain why SHU-9119 acts as an antagonist. biorxiv.orgbiorxiv.org The simulations reveal a specific interaction between the D-Nal(2')⁷ residue of SHU-9119 and residue Leucine (B10760876) 133 in the third transmembrane domain of the MC4R. biorxiv.orgmdpi.com This interaction is thought to stabilize an inactive conformation of the receptor, thereby preventing its activation. biorxiv.org These computational insights are invaluable for the structure-based design of new, more selective melanocortin receptor ligands. acs.orgumich.edu

Protein Engineering Approaches for Receptor Mutagenesis Studies

Protein engineering, specifically site-directed mutagenesis, has been a crucial technique for identifying the specific amino acid residues in melanocortin receptors that are critical for SHU-9119 binding and its functional selectivity. By systematically replacing specific amino acids in the receptor and then evaluating the functional response to SHU-9119, researchers can map the ligand's interaction sites.

Mutagenesis studies have been instrumental in defining the molecular basis for SHU-9119's antagonist activity at the MC4R. A key finding from this research is the critical role of the amino acid residue Leucine 133 (L133) located in the third transmembrane domain of the hMC4R. nih.gov When L133 was mutated to a methionine (L133M), SHU-9119 was converted from a potent antagonist into an agonist, without a significant change in its binding affinity. mdpi.comnih.gov This demonstrates that the interaction between SHU-9119 and L133 is a molecular "switch" that determines antagonism versus agonism. Conversely, making the homologous substitution in the MC1R (where SHU-9119 is an agonist) from a methionine to a leucine reduced the peptide's binding and potency. nih.gov These studies highlight how subtle changes in the receptor's binding pocket can profoundly alter the pharmacological profile of a ligand.

Table 2: Compound Names Mentioned

Abbreviation / Trivial NameFull Chemical Name / Description
SHU-9119Ac-D-Arg-Cys-Glu-His-D-Phe-Arg-Trp-Cys-NH2 (structure is Ac-Nle-c[Asp-His-DNal(2')-Arg-Trp-Lys]-NH₂)
α-MSHα-Melanocyte-stimulating hormone
NDP-MSH[Nle⁴, D-Phe⁷]-α-MSH, a potent synthetic analogue of α-MSH
MT-IIAc-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH₂, a potent cyclic melanocortin receptor agonist
DPCDodecylphosphocholine

Investigational Paradigms and Future Research Directions

Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 as a Pharmacological Probe for Melanocortin Receptor Biology

The cyclic peptide Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2, also known as LY2112688, serves as a pivotal pharmacological tool for investigating the intricate biology of the melanocortin receptor system. nih.gov This synthetic ligand is a potent agonist at the melanocortin-4 receptor (MC4R) with a high affinity of 0.55 nM. nih.govacs.org Its development, derived from truncating, cyclizing, and stereochemically inverting the Phe residue of linear β-MSH, has provided researchers with a valuable probe. nih.govacs.org The stereochemical inversion of the extracyclic Arginine to a D-Arginine configuration not only maintained high affinity for MC4R but also enhanced its selectivity over the melanocortin-3 receptor (MC3R) and melanocortin-1 receptor (MC1R). nih.govacs.org

The melanocortin system is integral to a wide array of physiological functions, including energy homeostasis, feeding behavior, pigmentation, sexual function, and steroidogenesis. researchgate.netnih.gov Endogenous agonists for these receptors, which are G protein-coupled receptors (GPCRs), all contain a core His-Phe-Arg-Trp tetrapeptide sequence that is crucial for receptor recognition and stimulation. nih.govnih.gov By acting as a selective agonist, Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 allows for the targeted activation of specific melanocortin receptor subtypes, thereby enabling the elucidation of their distinct physiological roles. This level of selectivity is critical for differentiating the functions of the highly homologous melanocortin receptors. researchgate.net

The utility of this compound as a pharmacological probe is underscored by its application in preclinical studies. For instance, its ability to modulate food intake in animal models has provided significant insights into the central role of MC4R in regulating energy balance. nih.gov The development of such selective ligands has been a crucial advancement in the field, allowing for more precise dissection of the complex melanocortin signaling pathways. researchgate.net

Exploration of Melanocortin Receptor Signaling Beyond the cAMP Pathway

The canonical signaling pathway for melanocortin receptors involves their coupling to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). nih.govfrontiersin.org However, the signaling mechanisms of these receptors are now understood to be more complex. Research has indicated that melanocortin receptors can also signal through alternative, non-canonical pathways, such as the mitogen-activated protein kinase (MAPK) pathway. frontiersin.org

The use of selective ligands like Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 is instrumental in exploring these alternative signaling cascades. By selectively activating specific receptor subtypes, researchers can investigate whether these receptors exhibit biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another. This allows for a more nuanced understanding of how a single receptor can mediate a variety of physiological effects.

The existence of multiple signaling pathways for melanocortin receptors adds another layer of complexity to their regulation. frontiersin.org The ability to dissect these pathways using selective pharmacological probes is essential for a comprehensive understanding of melanocortin receptor biology and for the development of next-generation therapeutics with improved efficacy and reduced side effects.

Development of Next-Generation Melanocortin Receptor Ligands Based on the Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 Scaffold

The chemical structure of Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 has proven to be a valuable scaffold for the design and synthesis of novel melanocortin receptor ligands with tailored pharmacological profiles. nih.govacs.org The core tetrapeptide sequence, His-DPhe-Arg-Trp, is a well-established pharmacophore for melanocortin receptor activity and serves as a foundational template for ligand development. researchgate.netnih.gov

Structure-activity relationship (SAR) studies based on this and similar scaffolds have been instrumental in identifying key structural features that govern receptor affinity, selectivity, and functional activity. umich.edu For example, modifications to the extracyclic arginine residue and the core tetrapeptide have been shown to significantly impact receptor binding and selectivity. nih.govacs.org The development of ligands with varying degrees of agonist and antagonist activity at different melanocortin receptor subtypes has been a key focus of this research. researchgate.net

The ultimate goal of these efforts is to develop highly selective ligands for each of the five melanocortin receptor subtypes. umich.edu Such ligands would be invaluable as research tools to further unravel the distinct physiological roles of each receptor and as potential therapeutic agents for a range of conditions, including obesity, cachexia, and sexual dysfunction. nih.gov The insights gained from the crystal structure of the MC4R in complex with the antagonist SHU-9119 have provided a structural basis for the rational design of new ligands with improved selectivity. umich.edu

Strategies for Enhancing Peptide Stability and Bioavailability in Research Models

A significant hurdle in the utilization of peptide-based ligands like Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 in research is their inherent susceptibility to proteolytic degradation and poor bioavailability. researchgate.netresearchgate.net To address these challenges, several strategies have been developed to enhance their stability and prolong their half-life.

One effective approach is the cyclization of the peptide backbone, which is already a feature of the Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 scaffold. nih.govalliedacademies.org Cyclization reduces the conformational flexibility of the peptide, making it less susceptible to enzymatic cleavage. alliedacademies.org Other chemical modifications that can enhance stability include the incorporation of unnatural amino acids, such as D-amino acids, and modifications to the N- and C-termini. researchgate.net

In addition to chemical modifications, various formulation strategies can be employed to improve peptide stability and bioavailability. alliedacademies.orgmdpi.com These include the use of stabilizing agents, encapsulation in protective matrices like liposomes or polymers, and conjugation to molecules that can facilitate transport across biological membranes. researchgate.netalliedacademies.org The optimization of formulation parameters such as pH and the use of appropriate buffering agents are also critical for maintaining peptide integrity in aqueous solutions. mdpi.com

StrategyDescriptionBenefit
Cyclization Forming a cyclic peptide backbone.Reduces conformational flexibility and increases resistance to proteases. alliedacademies.org
Unnatural Amino Acids Incorporation of D-amino acids or other non-natural amino acids.Decreases susceptibility to enzymatic degradation. researchgate.net
Terminal Modifications Capping the N- and C-termini of the peptide.Protects against exopeptidases. researchgate.net
Encapsulation Enclosing the peptide in a protective matrix (e.g., liposomes, polymers).Shields the peptide from degradation and can improve targeted delivery. alliedacademies.org
PEGylation Covalent attachment of polyethylene (B3416737) glycol (PEG) chains.Increases molecular size, which can reduce renal clearance and improve stability. mdpi.com

Applications in Pre-clinical Models for Studying Energy Homeostasis and Related Disorders

Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 has been instrumental as a research tool in preclinical models to investigate the role of the melanocortin system in energy homeostasis. nih.gov The central melanocortin system, particularly the MC4R, is a key regulator of food intake and energy expenditure. researchgate.net Agonists of MC4R, such as the subject compound, have been shown to decrease food intake in rodent models. nih.gov

These preclinical studies have provided compelling evidence for the therapeutic potential of targeting the melanocortin system for the treatment of obesity. However, a clinical trial with LY2112688 revealed an increase in blood pressure as a side effect, which has tempered the development of MC4R-selective small molecule agonists for anti-obesity treatments. nih.gov

Despite this setback, the use of this and other melanocortin ligands in preclinical models continues to be of great value. These tools allow researchers to probe the complex neural circuits that regulate energy balance and to explore the potential of melanocortin receptor modulation for other conditions, such as cachexia (wasting syndrome), where an antagonist might be beneficial. nih.gov

Potential for Combination Therapies and Multi-target Ligand Design in Research Settings

The complexity of the physiological systems regulated by the melanocortin receptors suggests that combination therapies or multi-target ligands may offer advantages in a research setting. The use of a selective melanocortin ligand like Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH2 in conjunction with agents that target other pathways involved in energy homeostasis could reveal synergistic or additive effects.

Furthermore, the scaffold of this peptide could be used as a starting point for the design of multi-target ligands. By incorporating pharmacophores that interact with other G protein-coupled receptors or signaling molecules, it may be possible to create single molecules with unique pharmacological profiles. This approach could lead to the development of novel research tools for dissecting the intricate networks that control various physiological processes.

Unexplored Melanocortin Receptor Subtypes and Their Interactions

While the roles of MC1R, MC3R, and MC4R have been extensively studied, the functions of the other melanocortin receptor subtypes, particularly MC5R, are less well understood. frontiersin.orgoup.com The development of selective ligands for these understudied receptors is crucial for elucidating their physiological significance. acs.org

There is also evidence that melanocortin receptors can form homodimers and potentially heterodimers with other melanocortin receptors or other GPCRs. oup.com These receptor-receptor interactions could further modulate their signaling properties. The use of selective pharmacological probes is essential for investigating the formation and functional consequences of these receptor complexes.

Additionally, the discovery of melanocortin receptor accessory proteins (MRAPs) has added another layer of complexity to the regulation of this receptor system. frontiersin.orgoup.com These accessory proteins can influence receptor trafficking and signaling. Understanding the interplay between melanocortin receptors, their ligands, and accessory proteins is an active area of research with the potential to reveal new therapeutic targets.

Q & A

Basic: What are the key structural features of AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 that influence its stability and bioactivity?

Answer: The cyclic structure, stabilized by a Cys2→Cys8 disulfide bond, and the inclusion of D-amino acids (D-Arg and D-Phe) are critical for conformational stability and resistance to enzymatic degradation. These features also modulate receptor binding specificity and bioactivity. Methodological approaches to assess these impacts include circular dichroism (CD) spectroscopy for secondary structure analysis and nuclear magnetic resonance (NMR) for resolving tertiary conformations . Stability studies under varying pH and temperature conditions, coupled with mass spectrometry (MS) for degradation product identification, are recommended for empirical validation.

Advanced: How can researchers optimize the synthesis of this compound to minimize epimerization and disulfide scrambling?

Answer: Epimerization during solid-phase peptide synthesis (SPPS) can be mitigated using Fmoc chemistry with orthogonal protecting groups (e.g., Trt for Cys residues) and low-temperature coupling steps. Disulfide bond formation requires controlled oxidation conditions (e.g., dilute dimethyl sulfoxide or redox buffers) to avoid scrambling. Post-synthesis purification via reversed-phase HPLC with MS monitoring ensures correct disulfide connectivity. Experimental design should include kinetic studies to optimize oxidation time and reagent concentrations, referencing peptide synthesis guidelines for reproducibility .

Basic: Which analytical techniques are most effective for characterizing the purity and conformation of this compound?

Answer: High-performance liquid chromatography (HPLC) paired with electrospray ionization mass spectrometry (ESI-MS) is essential for assessing purity and molecular weight. Conformational analysis requires CD spectroscopy to detect α-helical or β-sheet content, while NMR (e.g., 2D NOESY) resolves spatial arrangements of amino acid sidechains. For reproducibility, detailed protocols must specify buffer compositions, instrument calibration, and data interpretation criteria, as outlined in analytical chemistry best practices .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different in vitro models?

Answer: Discrepancies may arise from variations in cell lines, assay conditions (e.g., ligand concentrations, incubation times), or receptor isoform expression. A meta-analysis approach should be employed, integrating data from multiple studies while controlling for confounding variables. Statistical tools like ANOVA or mixed-effects models can identify significant outliers. Experimental replication under standardized conditions (e.g., uniform cell culture protocols, validated receptor binding assays) is critical, as emphasized in guidelines for robust data reporting .

Basic: What in vitro assays are commonly used to evaluate the bioactivity of this compound?

Answer: Receptor-binding assays (e.g., radioligand displacement) and functional assays measuring downstream signaling (e.g., cAMP accumulation, calcium flux) are standard. Dose-response curves should be constructed to determine EC₅₀/IC₅₀ values. Controls must include scrambled-sequence analogs to confirm specificity. Methodological rigor requires validation with positive controls (e.g., known agonists/antagonists) and blinding procedures to reduce bias, per established pharmacological protocols .

Advanced: What computational strategies can predict the interactions of this compound with target receptors?

Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can model peptide-receptor binding modes. Free-energy perturbation (FEP) calculations refine affinity predictions. Experimental validation via alanine scanning mutagenesis of receptor residues is necessary to test computational hypotheses. Integration of in silico and in vitro data should follow FAIR principles (Findable, Accessible, Interoperable, Reusable), as recommended for computational chemistry workflows .

Basic: How should researchers design stability studies for this compound under physiological conditions?

Answer: Accelerated stability testing in buffers mimicking physiological pH (7.4) and temperature (37°C) over 24–72 hours, with aliquots analyzed by HPLC-MS at fixed intervals. Degradation kinetics (e.g., first-order rate constants) should be calculated. Include controls with protease inhibitors to distinguish chemical vs. enzymatic degradation. Protocols must detail sample preparation, storage conditions, and statistical analysis methods .

Advanced: What strategies address low yield or aggregation during large-scale synthesis of this compound?

Answer: Aggregation can be mitigated using solubilizing agents (e.g., arginine, trehalose) or backbone modifications (e.g., PEGylation). For scale-up, switch from SPPS to native chemical ligation (NCL) for fragment assembly. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time. Design of experiments (DoE) approaches optimize parameters like resin loading and coupling efficiency, referencing bioprocessing guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.